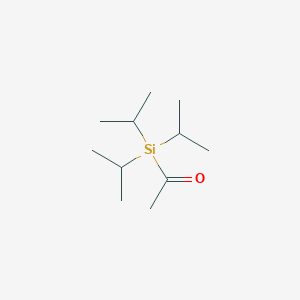![molecular formula C4H2N2OS B14281561 [1,3]Thiazolo[5,4-d][1,2]oxazole CAS No. 126877-13-2](/img/structure/B14281561.png)
[1,3]Thiazolo[5,4-d][1,2]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Thiazolo[5,4-d][1,2]oxazole is a heterocyclic compound that features a fused ring system combining thiazole and oxazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[5,4-d][1,2]oxazole typically involves the condensation of dithiooxamide with 4,5-dichloro-1,2-thiazole-3-carbaldehyde and 5-phenyl-1,2-oxazole-3-carbaldehyde, followed by oxidation of the intermediate 2,5-dihydro[1,3]thiazolo[5,4-d][1,2]oxazoles with selenium dioxide . This method provides a straightforward route to obtain the desired compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
[1,3]Thiazolo[5,4-d][1,2]oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid) and hypofluorous acid for oxidation reactions . Substitution reactions often involve palladium-catalyzed processes with aryl halides .
Major Products
The major products formed from these reactions include various substituted thiazole and oxazole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,3]Thiazolo[5,4-d][1,2]oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific electronic properties .
Biology and Medicine
The compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It is being explored for its antitumor and antiviral activities, as well as its role as a ligand for estrogen and adenosine receptors .
Industry
In the industrial sector, this compound is used in the development of organic semiconductors and optoelectronic devices. Its high oxidative stability and rigid planar structure make it suitable for applications in organic photovoltaics and field-effect transistors .
Wirkmechanismus
The mechanism of action of [1,3]Thiazolo[5,4-d][1,2]oxazole involves its interaction with specific molecular targets. For instance, as a ligand for estrogen receptors, it can modulate receptor activity and influence gene expression . In optoelectronic applications, its planar structure facilitates efficient π–π stacking, enhancing charge carrier mobility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[5,4-d]pyrimidines: These compounds share a similar fused ring system but with a pyrimidine moiety instead of oxazole.
Oxazolo[5,4-d]pyrimidines: Similar to thiazolo[5,4-d]pyrimidines but with an oxazole ring.
Uniqueness
[1,3]Thiazolo[5,4-d][1,2]oxazole is unique due to its combination of thiazole and oxazole rings, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications .
Eigenschaften
CAS-Nummer |
126877-13-2 |
|---|---|
Molekularformel |
C4H2N2OS |
Molekulargewicht |
126.14 g/mol |
IUPAC-Name |
[1,3]thiazolo[5,4-d][1,2]oxazole |
InChI |
InChI=1S/C4H2N2OS/c1-3-4(7-6-1)5-2-8-3/h1-2H |
InChI-Schlüssel |
SQRYZXCHZMCFEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NOC2=C1SC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)
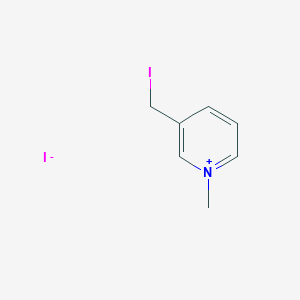
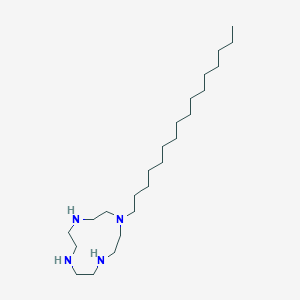
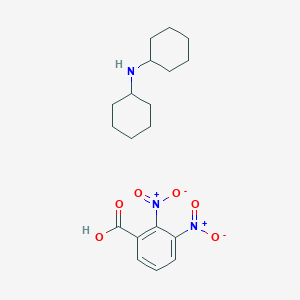

![5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine](/img/structure/B14281519.png)
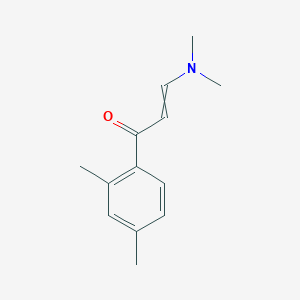
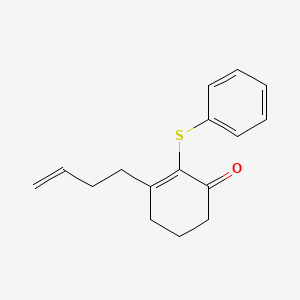
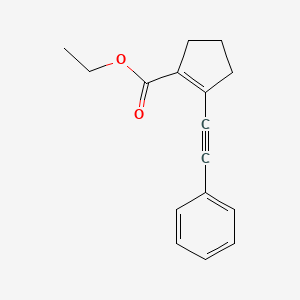
![{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane](/img/structure/B14281549.png)
![3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene](/img/structure/B14281553.png)
